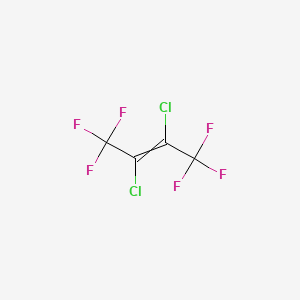
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6 and a molecular weight of 232.939 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be achieved through several methods. One common approach involves the reaction of hexafluorobutene with chlorine gas under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Chemical Reactions Analysis
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and hydrogen halides.
Oxidation and Reduction: While less common, oxidation and reduction reactions can modify the functional groups attached to the butene backbone.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide ions, amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex fluorinated compounds.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism of action of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions, influencing pathways such as halogenation and nucleophilic substitution. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be compared to other similar compounds, such as:
1,1,1,4,4,4-Hexafluoro-2-butene: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Saturated version, which does not participate in addition reactions due to the absence of a double bond.
These comparisons highlight the unique reactivity and applications of this compound, particularly in reactions involving halogenation and nucleophilic substitution.
Properties
Molecular Formula |
C4Cl2F6 |
|---|---|
Molecular Weight |
232.94 g/mol |
IUPAC Name |
2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12 |
InChI Key |
XDIDQEGAKCWQQP-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


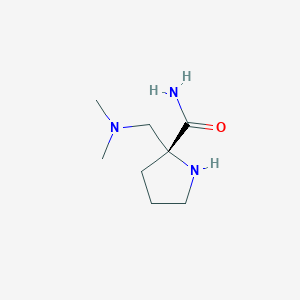
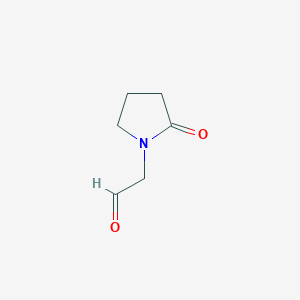
![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)
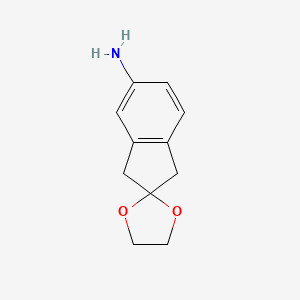
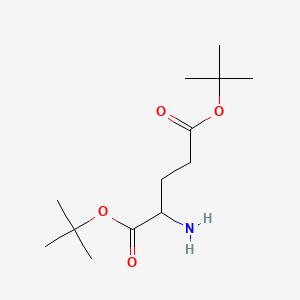
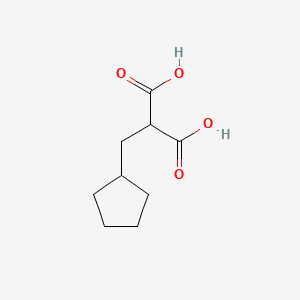
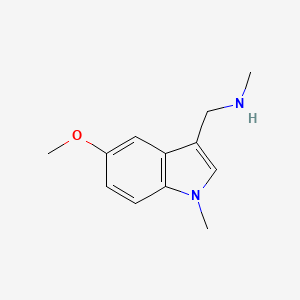
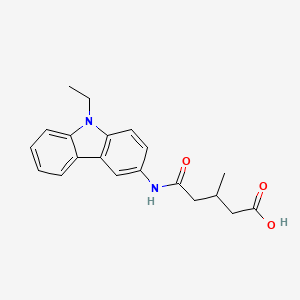

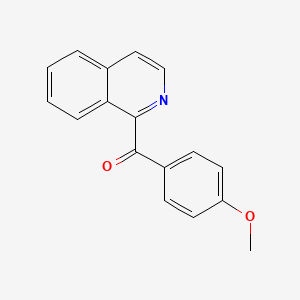
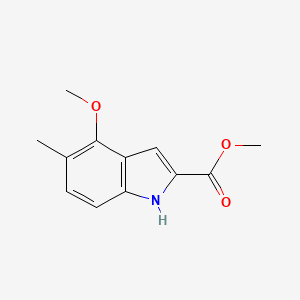
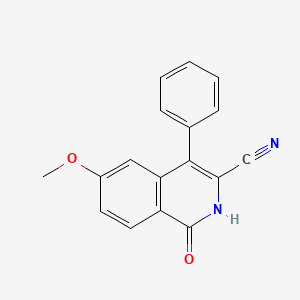
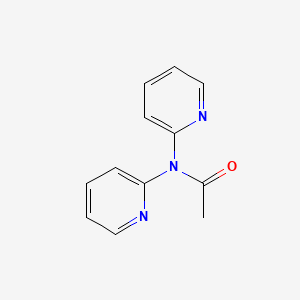
![Tert-butyl 7-methyloctahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B8767946.png)
